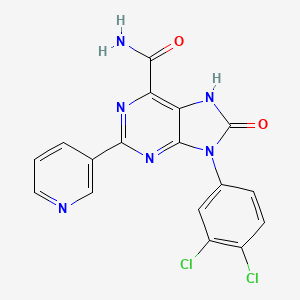

ethyl 2-(((1-cyclohexyl-1H-tetrazol-5-yl)methyl)amino)-2-oxoacetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound appears to contain a cyclohexyl group attached to a tetrazol ring, which is a common structure in many pharmaceuticals due to its bioisosteric properties . The compound also contains an ethyl ester group, which could potentially make it more lipophilic and thus increase its bioavailability.

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of the tetrazol ring and the ester group. These groups can participate in a variety of interactions, including hydrogen bonding and dipole-dipole interactions .Physical and Chemical Properties Analysis

Without specific data, I can only speculate on the physical and chemical properties of this compound. The presence of the ester group might make it relatively lipophilic, and the tetrazol ring could potentially make it a weak acid .Applications De Recherche Scientifique

Synthesis and Characterization of Novel Compounds

Design and Antimicrobial Screening : The synthesis of novel compounds involving derivatives of ethyl 2-oxoacetate has been explored for their antimicrobial properties. For instance, novel indazole bearing oxadiazole derivatives have been synthesized and shown to exhibit antimicrobial activity, which indicates the potential of ethyl 2-oxoacetate derivatives in developing new antimicrobial agents (Ghelani, Khunt, & Naliapara, 2017).

Bioactive Potential Exploration : Chemical investigations into ethyl acetate-methanol extracts from selected mollusks have led to the isolation of novel compounds. These compounds have been evaluated for their antioxidant and anti-inflammatory activities, demonstrating the versatility of ethyl 2-oxoacetate derivatives in probing bioactive potentials (Chakraborty & Joy, 2019).

Inhibitory Activity Against Protein-Tyrosine Phosphatase 1B : Ethyl 2-oxoacetate derivatives have been prepared and evaluated for their in vitro inhibitory activity against protein tyrosine phosphatase 1B (PTP-1B), showing potential as therapeutic agents in treating diseases related to PTP-1B activity (Navarrete-Vázquez et al., 2012).

Novel Synthesis Methods and Chemical Properties

Efficient Reagent for Synthesis : The use of OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) as an additive in the synthesis of α-ketoamide derivatives indicates the role of related ethyl 2-oxoacetate compounds in enhancing the efficiency and yield of peptide bond formation, offering a safer alternative to traditional reagents (El‐Faham, Al Marhoon, Abdel-Megeed, & Albericio, 2013).

Characterization and Solvent Effects : Studies focusing on the solubility, characterization, and solvent effects of compounds related to ethyl 2-oxoacetate help understand the physical and chemical properties essential for their application in various scientific research fields (Zhu, Hong, Zhu, Dai, Xu, & Zhao, 2019).

Mécanisme D'action

Target of Action

Similar compounds have shown cytotoxic activity against certain cell lines

Mode of Action

It is synthesized through a cascade process involving three sequential reactions: ugi-azide, bimolecular nucleophilic substitution (s n 2), and copper-catalyzed alkyne–azide reaction (cuaac) . This process leads to the formation of six new bonds (one C-C, four C-N, and one N-N) .

Biochemical Pathways

Compounds with similar structures have been involved in multicomponent reactions (mcrs), which are efficient synthetic strategies for the construction of biologically interesting compounds .

Result of Action

Similar compounds have shown several degrees of cell proliferation inhibition, particularly in compounds with cyclohexane and halogens in their structures .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 2-[(1-cyclohexyltetrazol-5-yl)methylamino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N5O3/c1-2-20-12(19)11(18)13-8-10-14-15-16-17(10)9-6-4-3-5-7-9/h9H,2-8H2,1H3,(H,13,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMXMMCVCKRLDKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC1=NN=NN1C2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(Hydroxymethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2602343.png)

![(4-ethoxyphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2602347.png)

![2-[(4-bromophenyl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B2602348.png)

![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2602349.png)

![2-{[1-(furan-2-carbonyl)azetidin-3-yl]sulfonyl}-1-methyl-1H-imidazole](/img/structure/B2602357.png)